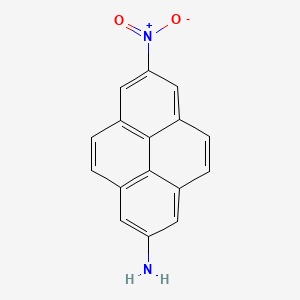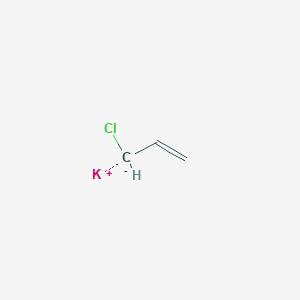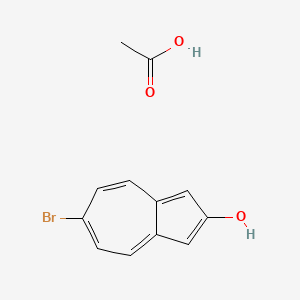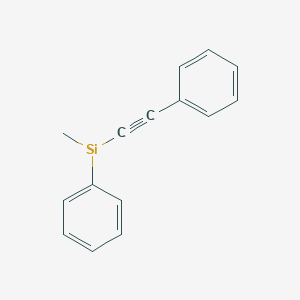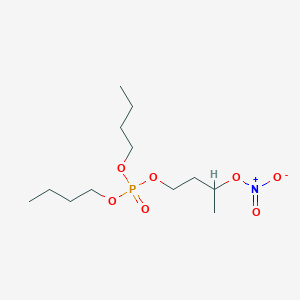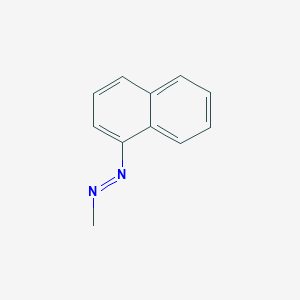![molecular formula C19H23N3O B14284445 5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile CAS No. 120777-77-7](/img/structure/B14284445.png)
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile is an organic compound that belongs to the class of pyrazines Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4 The compound this compound is notable for its unique structure, which includes an octyloxy group attached to a phenyl ring, which is further connected to a pyrazine ring with a carbonitrile group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Octyloxyphenyl Intermediate: The synthesis begins with the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-(Octyloxy)phenol.
Nitration and Reduction: The 4-(Octyloxy)phenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-(Octyloxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-(Octyloxy)aniline.
Formation of the Pyrazine Ring: The 4-(Octyloxy)aniline undergoes a condensation reaction with glyoxal in the presence of ammonium acetate to form 5-[4-(Octyloxy)phenyl]pyrazine.
Introduction of the Carbonitrile Group: Finally, the 5-[4-(Octyloxy)phenyl]pyrazine is reacted with cyanogen bromide in the presence of a base such as sodium hydroxide to introduce the carbonitrile group at position 2, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide in sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
科学研究应用
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties.
作用机制
The mechanism of action of 5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the carbonitrile group and the pyrazine ring can facilitate interactions with specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
4-(Octyloxy)phenylpyrazine: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
5-Phenylpyrazine-2-carbonitrile: Lacks the octyloxy group, which may influence its solubility and interaction with biological targets.
4-(Octyloxy)benzonitrile:
Uniqueness
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile is unique due to the combination of the octyloxy group, phenyl ring, pyrazine ring, and carbonitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various scientific research applications and distinguishing it from other similar compounds.
属性
CAS 编号 |
120777-77-7 |
|---|---|
分子式 |
C19H23N3O |
分子量 |
309.4 g/mol |
IUPAC 名称 |
5-(4-octoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H23N3O/c1-2-3-4-5-6-7-12-23-18-10-8-16(9-11-18)19-15-21-17(13-20)14-22-19/h8-11,14-15H,2-7,12H2,1H3 |
InChI 键 |
HSUHAQMXSANXTA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


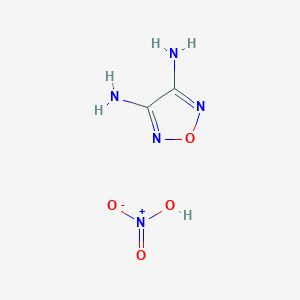
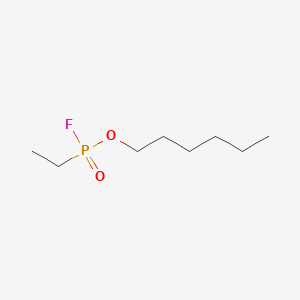
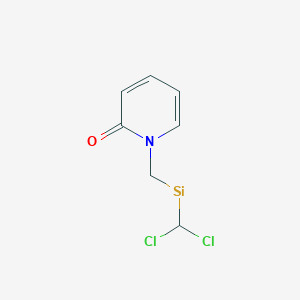
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
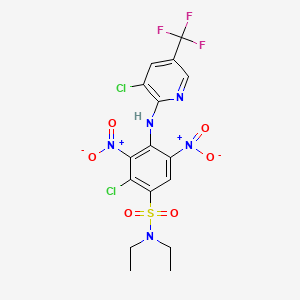
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
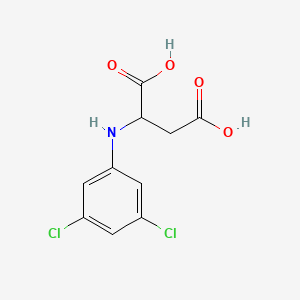
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
